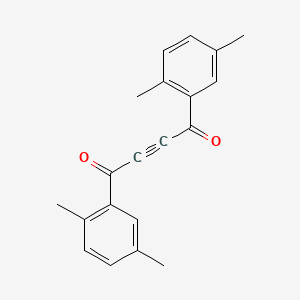
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- is an organic compound with the molecular formula C20H18O2 This compound is characterized by the presence of two phenyl groups substituted with methyl groups at the 2 and 5 positions, attached to a butyne-1,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- typically involves the reaction of 2,5-dimethylphenylacetylene with a suitable oxidizing agent. One common method is the oxidative coupling of 2,5-dimethylphenylacetylene using a palladium catalyst under an oxygen atmosphere. The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar oxidative coupling reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学研究应用
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive nature.
作用机制
The mechanism of action of 2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, DNA, and other biomolecules, potentially altering their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Butyne-1,4-dione, 1,4-diphenyl-: This compound is similar in structure but lacks the methyl groups on the phenyl rings.
2-Butyne-1,4-diol: This compound has hydroxyl groups instead of phenyl groups, leading to different chemical properties and reactivity.
Uniqueness
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- is unique due to the presence of methyl-substituted phenyl groups, which can influence its reactivity and interactions with other molecules
属性
CAS 编号 |
885357-75-5 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
1,4-bis(2,5-dimethylphenyl)but-2-yne-1,4-dione |
InChI |
InChI=1S/C20H18O2/c1-13-5-7-15(3)17(11-13)19(21)9-10-20(22)18-12-14(2)6-8-16(18)4/h5-8,11-12H,1-4H3 |
InChI 键 |
JGIJLYDJIXHAQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(=O)C#CC(=O)C2=C(C=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
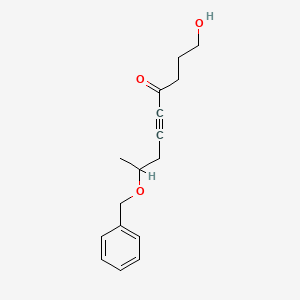
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
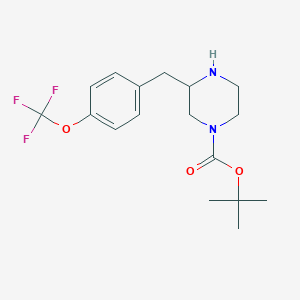
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
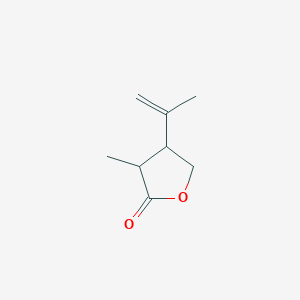
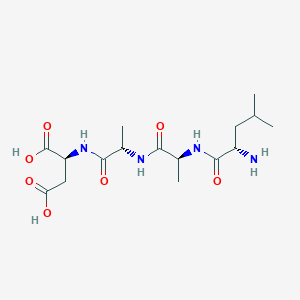


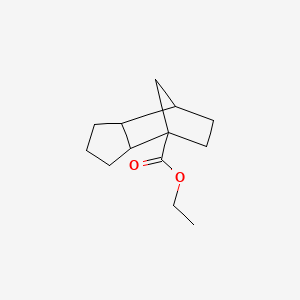
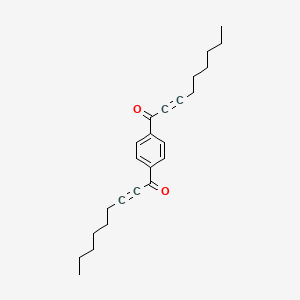
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)
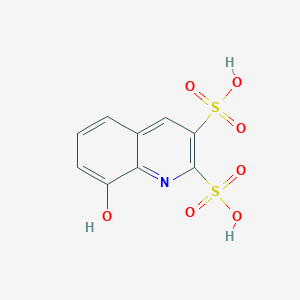
![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
